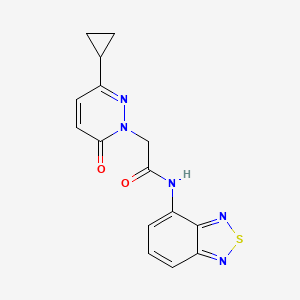

![molecular formula C11H12N2OS B6427686 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034461-93-1](/img/structure/B6427686.png)

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It is a derivative of the bicyclic molecule, specifically a bicyclo[2.2.1]heptane . Bicyclic molecules are molecules that feature two joined rings . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position .

Synthesis Analysis

The synthesis of similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, has been achieved through organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .Molecular Structure Analysis

The molecular structure of the compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, have been studied. These reactions involve organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . The reactions of cyclopentadiene with oxy-functions are also of interest .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as norbornane (also known as bicyclo[2.2.1]heptane), have been studied. Norbornane is a crystalline compound with a melting point of 88 °C .Safety and Hazards

Direcciones Futuras

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, the study of “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” and similar compounds could be of significant interest in the field of organic chemistry.

Mecanismo De Acción

Target of Action

The primary targets of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been found to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .

Mode of Action

For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio .

Biochemical Pathways

The specific biochemical pathways affected by 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as nicotine have been found to be degraded through three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

The pharmacokinetic properties of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been synthesized via organocatalytic formal [4 + 2] cycloaddition reactions , which could potentially influence their bioavailability.

Result of Action

The molecular and cellular effects of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22The synthesis of related compounds has been found to proceed efficiently with a broad array of substrates , suggesting that the reaction environment could potentially influence the compound’s action.

Propiedades

IUPAC Name |

pyridin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-11(10-3-1-2-4-12-10)13-6-9-5-8(13)7-15-9/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOXCYQSOOGSBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427605.png)

![4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B6427621.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B6427627.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6427629.png)

![1-methyl-2-(propan-2-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B6427634.png)

![2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6427642.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427666.png)

![4-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427677.png)

![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6427685.png)

![N-[2-(2-chlorophenyl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B6427694.png)

![2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427699.png)

![4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6427703.png)

![2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B6427705.png)